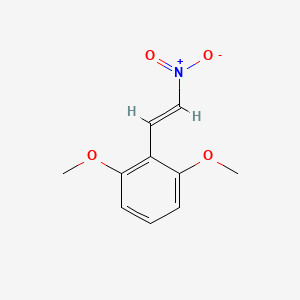

2,6-Dimethoxy-beta-nitrostyrene

Beschreibung

Overview of β-Nitrostyrene Chemistry in Modern Organic Synthesis

β-Nitrostyrenes, or (2-nitrovinyl)benzenes, represent a class of highly valuable and versatile building blocks in the field of organic synthesis. Their chemical structure, characterized by a nitro group conjugated with a carbon-carbon double bond attached to a phenyl ring, imparts a unique reactivity profile that has been extensively exploited by chemists. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl group highly electrophilic, making it susceptible to attack by a wide array of nucleophiles in Michael-type addition reactions.

This inherent reactivity makes β-nitrostyrenes crucial intermediates for the synthesis of a diverse range of complex molecules. They are frequently employed in the construction of nitrogen-containing compounds, which are prevalent in many biologically active molecules and pharmaceutical agents. beilstein-journals.org For instance, the reduction of the nitroalkene functionality is a well-established route to produce substituted phenethylamines, a scaffold present in numerous alkaloids, neurotransmitters, and medicinal drugs. koreascience.krresearchgate.net Furthermore, β-nitrostyrenes are precursors for the synthesis of various heterocyclic compounds, including pyrroles, indoles, and O/S-heterocycles, through multicomponent and domino reactions. google.comerowid.orgnih.gov The versatility of β-nitrostyrenes is also demonstrated by their participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as denitrative cross-couplings, further expanding their synthetic utility. rug.nl

Rationale for Research Focus on 2,6-Dimethoxy-β-nitrostyrene: Structural Features and Unique Reactivity Potential

The academic focus on specifically substituted β-nitrostyrenes, such as 2,6-dimethoxy-β-nitrostyrene, stems from the profound influence that substituents on the aromatic ring exert on the molecule's reactivity and stereochemical outcomes of its reactions. The placement of two methoxy (B1213986) groups at the ortho positions (C2 and C6) of the phenyl ring in 2,6-dimethoxy-β-nitrostyrene introduces significant electronic and steric features that distinguish it from other isomers.

Structural Features: The defining characteristic of 2,6-dimethoxy-β-nitrostyrene is the presence of two bulky methoxy groups flanking the nitrovinyl substituent. This arrangement is expected to cause considerable steric hindrance, potentially forcing the nitrovinyl group out of the plane of the benzene (B151609) ring. This distortion from planarity can have a significant impact on the molecule's ground-state energy, conjugation, and ultimately, its reactivity. google.com

Unique Reactivity Potential: The steric and electronic properties of the ortho-methoxy groups are hypothesized to confer unique reactivity. Research on other ortho-substituted nitrostyrenes has shown that such substituents can have a dramatic effect on reaction kinetics and stereocontrol. nih.gov

Steric Effects: The steric bulk of the two ortho-methoxy groups can influence how the molecule interacts with reagents and catalysts. This can lead to different substrate affinities (Kм values) in enzyme-catalyzed reactions and may control the stereofacial selectivity of approaching nucleophiles, potentially leading to high levels of stereochemical induction. nih.govmdma.ch In essence, the substituents can act as "steering groups," directing the outcome of a chemical transformation.

Electronic Effects: Methoxy groups are electron-donating through resonance, which can influence the electronic properties of the conjugated system. Studies have shown that introducing an electron-donating methoxy group at the ortho position can significantly increase the catalytic rate (kcat) of certain enzymatic reactions. nih.gov The combined electronic influence of two methoxy groups in the 2,6-position is a subject of research interest for modulating the reactivity of the nitroalkene system.

The study of 2,6-dimethoxy-β-nitrostyrene, therefore, provides a valuable model for understanding the interplay of steric and electronic effects in chemical reactions, which is crucial for the rational design of new synthetic methodologies and asymmetric catalytic processes.

Historical Context of Nitrostyrene (B7858105) Research and Evolution of Methodologies

The synthesis of β-nitrostyrenes has a long history, with the Henry reaction (or nitro-aldol reaction) being one of the most classical and fundamental methods. This reaction, first reported in 1895, typically involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229), followed by dehydration to yield the nitrostyrene. chemicalbook.com Early procedures often utilized strong bases like sodium hydroxide.

Over the decades, synthetic methodologies have evolved to become more efficient, milder, and more versatile. The scope of the Henry reaction has been expanded through the use of different catalysts and reaction conditions. For instance, ammonium (B1175870) acetate (B1210297) is now commonly used as a catalyst, and microwave-assisted synthesis has been shown to accelerate the reaction significantly.

The reduction of β-nitrostyrenes has also seen significant methodological advancements. While powerful reducing agents like lithium aluminium hydride (LiAlH₄) were traditionally used to reduce both the double bond and the nitro group to yield phenethylamines, these reagents are often unselective and pyrophoric. koreascience.kr Modern organic synthesis has seen a shift towards milder and more selective reducing systems. A notable development is the use of sodium borohydride (B1222165) in combination with transition metal salts, such as copper(II) chloride, which allows for the efficient and rapid one-pot reduction of β-nitrostyrenes to phenethylamines under mild conditions. koreascience.kr This represents a safer and more practical alternative to older methods. Furthermore, the development of denitrative coupling reactions has opened up new avenues for using nitrostyrenes, where the nitro group acts as a leaving group to facilitate the formation of new carbon-carbon bonds. rug.nl

Compound Data

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHAPEJTWCSVGR-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethoxy Beta Nitrostyrene

Classical Condensation Pathways and Mechanistic Considerations

The traditional approach to synthesizing β-nitrostyrenes involves the base-catalyzed reaction between an aromatic aldehyde and a nitroalkane. wikipedia.org This reaction typically proceeds through a two-step sequence: an initial aldol-type addition to form a β-nitro alcohol, followed by dehydration to yield the final nitroalkene product. wikipedia.orgmdpi.com

The Henry reaction begins with the deprotonation of the nitroalkane (nitromethane) at the alpha-carbon by a base, forming a nucleophilic nitronate anion. wikipedia.orgyoutube.com This anion then attacks the electrophilic carbonyl carbon of 2,6-dimethoxybenzaldehyde. The resulting β-nitro alkoxide is subsequently protonated, yielding the intermediate β-nitro alcohol. wikipedia.org Subsequent dehydration, often promoted by the reaction conditions, leads to the formation of the C=C double bond of 2,6-dimethoxy-beta-nitrostyrene. mdpi.comyoutube.com

A variety of catalysts can be employed to facilitate this transformation. These range from simple inorganic bases and ammonium (B1175870) salts to more complex metal-organic frameworks and organocatalysts. wikipedia.orgscirp.org

Basic Catalysts : A range of bases can be used, including alkali metal hydroxides, alkoxides, and carbonates. wikipedia.org Organic amine bases are also common. sciencemadness.org Ammonium acetate (B1210297) is a frequently used catalyst, often in a solvent like glacial acetic acid or heated without a solvent. researchgate.netchemicalbook.com

Metal Catalysts : Chiral metal complexes, particularly those involving copper, have been developed to control the stereochemistry of the reaction and in some cases, can favor the formation of the nitrostyrene (B7858105) over the nitroalcohol intermediate. mdpi.compreprints.org For instance, a copper(II) complex with a chiral ligand was shown to effectively catalyze the dehydration step to produce nitrostyrenes in good yields. mdpi.compreprints.org

Organocatalysts : In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Catalysts like quinine (B1679958) derivatives have been used to achieve enantioselective Henry reactions. wikipedia.org

Optimizing the synthesis of β-nitrostyrenes, including the 2,6-dimethoxy derivative, is crucial for maximizing yield and minimizing side reactions. The reactivity of the starting aldehyde is a key factor; aromatic aldehydes with electron-donating groups, such as the two methoxy (B1213986) groups in 2,6-dimethoxybenzaldehyde, are generally less reactive than those with electron-withdrawing groups. researchgate.net This reduced reactivity necessitates careful optimization of reaction parameters.

Key factors for optimization include the choice of catalyst, solvent, temperature, and reactant ratios. For example, some substituted benzaldehydes are notoriously reluctant to condense with nitromethane (B149229), requiring higher catalyst loads or more active catalytic systems to achieve good conversion. preprints.org The choice of base and solvent can significantly influence the reaction outcome, with some systems favoring the formation of the final nitrostyrene while others may predominantly yield the intermediate nitroalcohol. mdpi.compreprints.org Increasing the reaction temperature often promotes the dehydration of the nitroalcohol intermediate to the desired nitrostyrene. preprints.orgpreprints.org

| Parameter | Condition | Outcome/Rationale | Source |

| Catalyst | Ammonium Acetate | Commonly used, effective for dehydration to nitrostyrene. | chemicalbook.com |

| Primary Amines (e.g., ethanolamine) | Can be more effective for reluctant aldehydes; may require higher molar equivalents. | preprints.org | |

| Copper(II) Complexes | Can selectively promote nitrostyrene formation, especially at elevated temperatures. | mdpi.compreprints.org | |

| Solvent | Glacial Acetic Acid | A common solvent that facilitates the reaction. | preprints.org |

| Organic Solvents (e.g., Ethyl Acetate, Toluene) | Used in industrial processes; allows for easy workup via washing and crystallization. | chemicalbook.com | |

| Solvent-Free | Offers environmental benefits and can be highly efficient, especially with microwave or grinding methods. | acs.orgepa.govresearchgate.net | |

| Temperature | 70-80 °C (Conventional) | Balances reaction rate and stability, suitable for multi-hour reactions. | chemicalbook.com |

| 90-110 °C (Microwave/Solvent-Free) | Higher temperatures for shorter reaction times, promotes dehydration. | chemicalbook.comacs.org | |

| Reactant Ratio | Excess Nitromethane | Often used to drive the reaction to completion. | preprints.org |

The double bond in β-nitrostyrenes can exist in two geometric isomers: (E) and (Z). In the synthesis of this compound and related compounds, the (E)-isomer is overwhelmingly the major product. researchgate.netresearchgate.net This preference is due to thermodynamics; the (E)-isomer, where the bulky phenyl ring and the nitro group are on opposite sides (trans) of the double bond, is significantly more stable than the (Z)-isomer.

The (Z)-isomer experiences considerable steric hindrance between the nitro group and the ortho-substituents on the phenyl ring, which forces the molecule out of planarity and reduces its stability. researchgate.net While the transient formation of the (Z)-isomer is possible, it tends to isomerize to the more stable (E)-form under the reaction conditions. researchgate.net As a result, synthetic procedures for β-nitrostyrenes typically yield the (E)-isomer as the isolated product. researchgate.netpreprints.org

While the Henry reaction is the most versatile and widely used method, other strategies for synthesizing β-nitrostyrenes exist, such as the direct nitration of styrenes. mdpi.comacs.org However, these methods can suffer from a lack of selectivity and the formation of byproducts, making the Henry condensation-dehydration sequence from readily available aldehydes the most reliable and common synthetic route. mdpi.com

Henry (Nitroaldol) Reaction and its Catalytic Variants

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. For the synthesis of this compound, this has led to the exploration of microwave-assisted and solvent-free techniques.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate the synthesis of β-nitrostyrenes. researchgate.net Reactions that take several hours using conventional heating can often be completed in minutes under microwave irradiation, frequently leading to higher yields and cleaner products. chemicalbook.com

Solvent-free methods offer significant green chemistry advantages by reducing waste and avoiding the use of potentially hazardous organic solvents. acs.orgepa.gov These reactions can be performed by simply grinding the solid reactants together, sometimes with a solid support like alumina (B75360), or by using a catalytic amount of an ionic liquid. researchgate.netbeilstein-journals.org

A typical microwave-assisted procedure involves reacting the aldehyde, nitromethane, and a catalyst like ammonium acetate in a sealed vessel inside a microwave synthesizer. chemicalbook.com Solvent-free approaches may involve grinding the reactants with a catalyst such as potassium carbonate on alumina and then applying microwave irradiation. researchgate.net These advanced methods provide rapid and efficient access to β-nitrostyrenes. researchgate.net

| Method | Reactants | Conditions | Time | Yield | Source |

| Conventional | 2,5-Dimethoxybenzaldehyde, Nitromethane, Ammonium Acetate | Ethyl Acetate solvent, 70-80 °C | 4-10 h | Good | chemicalbook.com |

| Microwave-Assisted | Substituted Aldehyde, Nitromethane, Ammonium Acetate | Sealed vessel, 90 °C | 45 min | 71% (for 2,5-isomer) | chemicalbook.com |

| Microwave/Solvent-Free | 2,3-Dimethoxybenzaldehyde, Nitromethane, K2CO3/Al2O3 | Grinding, then microwave irradiation | Short | Good | researchgate.net |

| Solvent-Free | Aldehyde, Nitroalkane, Ionic Liquid Catalyst | 110 °C | ~2 h | Good to Excellent | acs.org |

Flow Chemistry Applications in Nitrostyrene Synthesis

Continuous-flow chemistry has emerged as a powerful technique for organic synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. acs.orgakjournals.com The synthesis of β-nitrostyrene derivatives is well-suited for flow chemistry, often utilizing packed-bed reactors with heterogeneous catalysts. nih.govrsc.org

A prominent method involves a two-step continuous-flow protocol. acs.orgnih.gov In the first step, an aromatic aldehyde and nitromethane are passed through a column packed with a heterogeneous catalyst to form the β-nitrostyrene. acs.orgrsc.org Amino-functionalized silica (B1680970) gel is a commonly used catalyst for this stage, demonstrating high selectivity and stability, capable of operating continuously for over 100 hours without significant loss of activity. acs.orgnih.gov This solid-supported catalyst facilitates the Henry reaction and subsequent dehydration to yield the nitrostyrene derivative. rsc.org

The advantages of this approach include:

Increased Safety: Unstable intermediates are generated and consumed in small volumes within the reactor, minimizing hazards. rsc.org

Improved Efficiency: The process avoids lengthy isolation and purification of intermediates, saving time and resources. acs.org

Enhanced Control: Microreactors provide superior control over reaction parameters like temperature and mixing, leading to higher yields and purities. akjournals.comrsc.org

The second step of these multi-step flow systems can involve various subsequent reactions of the generated β-nitrostyrene, such as Michael additions, to create more complex molecules. acs.orgthieme-connect.com

Table 1: Representative Flow Chemistry Synthesis of β-Nitrostyrenes

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Amino-functionalized silica gel | Toluene | 75 | N/A | 91-99 | thieme-connect.com |

| 4-Methoxybenzaldehyde | Amino-functionalized silica gel | Toluene | 75 | N/A | 86-93 | thieme-connect.com |

| 4-(Trifluoromethyl)benzaldehyde | Amino-functionalized silica gel | Toluene | 75 | N/A | 82-91 | thieme-connect.com |

This table showcases the general applicability of flow synthesis for various substituted nitrostyrenes. The same principles apply to the synthesis of this compound from 2,6-dimethoxybenzaldehyde.

Green Chemistry Principles in Catalyst Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of nitrostyrenes, this is evident in catalyst design and the choice of reaction media.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as the amino-functionalized silica gel in flow systems or montmorillonite (B579905) clays (B1170129) in batch reactions, is a core green principle. acs.orgresearchgate.net These catalysts are easily separated from the reaction mixture, allowing for simple product purification and catalyst recycling, which minimizes waste. researchgate.net

Alternative Solvents: Research has explored replacing volatile organic solvents (VOCs) with more environmentally benign alternatives. Polyethylene glycol (PEG) has been successfully used as a recyclable solvent medium for the organocatalytic Michael addition of aldehydes to trans-β-nitrostyrenes, demonstrating good yields and stereoselectivities. rsc.org Another approach involves using CO2-expanded liquids, which can reduce the amount of organic solvent needed by up to 90% while facilitating mass transfer and maintaining high selectivity. rsc.org

Catalyst Selection: The synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives has been achieved through a nitroaldol reaction using ammonium acetate in glacial acetic acid. mdpi.com While this is a common method, the principles of green chemistry encourage the search for milder and more recyclable catalysts to replace reagents that are consumed in the reaction and can be difficult to separate from the product.

Chemo-, Regio-, and Stereoselective Synthesis of Analogues

The β-nitrostyrene scaffold is a valuable building block in organic synthesis, particularly for creating complex nitrogen-containing molecules. fscichem.com The development of chemo-, regio-, and stereoselective reactions is crucial for synthesizing specific analogues and biologically active compounds. nih.govmdpi.com

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. A key example is the reduction of β-nitrostyrenes. While strong reducing agents might affect other functional groups on the aromatic ring, milder and more selective methods have been developed. For instance, a system of sodium borohydride (B1222165) (NaBH4) and catalytic copper(II) chloride (CuCl2) can effectively reduce the nitroalkene to a phenethylamine (B48288), while leaving other functionalities like amides and halogens intact. beilstein-journals.orgnih.gov

Regio- and Stereoselectivity: These principles are critical in reactions like cycloadditions, where the orientation and 3D arrangement of the product are determined. The [3+2] cycloaddition reaction between azomethine ylides (generated from isatins and α-amino acids) and (E)-β-nitrostyrenes is a powerful method for creating complex spiro[pyrrolidine-3,3'-oxindoles]. researchgate.netmdpi.com These reactions, often accelerated by microwave irradiation, proceed with high chemo- and regioselectivity. researchgate.netdntb.gov.ua The inherent stereochemistry of the starting materials (the amino acid and the trans-nitrostyrene) directs the stereochemical outcome of the final product, leading to the formation of specific diastereoisomers. mdpi.com

Table 2: Synthesis of Spiro[pyrrolidine-2,3′-oxindoles] via [3+2] Cycloaddition

| Isatin Derivative | Amino Acid | Nitrostyrene Derivative | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Isatin | Leucine | (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene | Methanol | Microwave, 60°C, 15 min | 72 | mdpi.com |

This reaction demonstrates a sophisticated method for creating complex analogues from nitrostyrene precursors, where control over selectivity is paramount.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethoxy Beta Nitrostyrene

Nucleophilic Addition Reactions

The polarized nature of the carbon-carbon double bond in 2,6-dimethoxy-beta-nitrostyrene, induced by the strong electron-withdrawing nitro group, renders the β-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.

Michael Additions: Scope, Selectivity, and Catalysis

The Michael addition, or conjugate addition, of nucleophiles to this compound is a cornerstone of its reactivity profile. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, leading to a diverse range of functionalized products. The scope of nucleophiles is broad, encompassing carbanions (such as those derived from malonates and aldehydes), amines, thiols, and alcohols. science.govresearchgate.net

The yields of Michael addition reactions with this compound can be influenced by the stability of the nitrostyrene (B7858105) to base-catalyzed anionic polymerization. rsc.org For instance, in reactions with diethyl malonate, the dimethoxy substrate has been reported to give high yields of 97–98%. rsc.org The stereoselectivity of these additions is a critical aspect, and significant research has been dedicated to controlling the diastereomeric and enantiomeric outcomes.

Table 1: Examples of Michael Addition Reactions to β-Nitrostyrenes

| Nucleophile | Catalyst/Conditions | Product Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |

| 3-Phenylpropionaldehyde | Pyrrolidine-based organocatalyst (OC4) | γ-Nitroaldehyde | 77:23 | 66% (syn) | 96% |

| Isobutyraldehyde (B47883) | (R,R)-DPEN-derived N-monothiourea catalyst | γ-Nitroaldehyde | - | 97-99% | - |

| Diethyl malonate | Copper-based helical chiral catalyst | Nitroalkane | - | up to 72% (S) and 70% (R) | 97-98% |

| Aldehydes | α,β-Dipeptide organocatalysts with DMAP and thiourea (B124793) | γ-Nitroaldehyde | - | High | - |

Data compiled from multiple sources. rsc.orgbeilstein-journals.orgmdpi.commdpi.com

The development of asymmetric Michael additions has been a major focus, with chiral organocatalysis emerging as a powerful tool. researchgate.net Chiral amines, thioureas, and peptides have been successfully employed to induce high levels of enantioselectivity. beilstein-journals.orgmdpi.commdpi.com For example, pyrrolidine-based organocatalysts have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org Similarly, a catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) and thiourea has yielded enantiomeric excesses of 97–99% in the reaction of isobutyraldehyde with nitrostyrenes. mdpi.com The mechanism of these organocatalyzed reactions often involves the formation of an enamine or iminium ion intermediate, which then reacts with the nitrostyrene in a stereocontrolled manner. researchgate.netmdpi.com The bifunctional nature of some catalysts, possessing both a Brønsted acid and a Brønsted base site, can activate both the nucleophile and the electrophile, leading to enhanced reactivity and selectivity. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have provided valuable insights into the mechanisms and origins of stereoselectivity in Michael additions to nitrostyrenes. science.govacs.orgnih.gov These studies can model the transition states of the C-C bond-forming step and subsequent proton transfer, which is often the rate-determining step. acs.org For bifunctional thiourea-catalyzed reactions, calculations have shown that the stereocenter is established during the C-C bond formation. acs.org Models can predict which reaction pathway is more favorable. For instance, in the bifunctional thiourea-catalyzed Michael addition of acetylacetone (B45752) to nitrostyrene, the pathway involving a catalyst-dicarbonyl complex was calculated to have a lower activation barrier than the pathway involving a catalyst-nitro-olefin complex. acs.orgnih.gov These computational models help in understanding the non-covalent interactions, such as hydrogen bonding and steric effects, that govern the stereochemical outcome of the reaction.

Additions of Organometallic Reagents

While less common than Michael additions of stabilized carbanions, the addition of organometallic reagents to nitrostyrenes represents another synthetic route. These highly reactive nucleophiles, such as organolithium or Grignard reagents, can add to the electrophilic double bond. However, these reactions can be complicated by side reactions, including 1,2-addition to the nitro group or polymerization. The use of copper-based reagents (organocuprates) often favors the 1,4-conjugate addition pathway, providing a more controlled and selective method for the formation of carbon-carbon bonds.

Reduction and Redox Chemistry

The presence of the nitro group offers a handle for a variety of reduction transformations, allowing for the synthesis of valuable amine-containing compounds.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in β-nitrostyrenes, including this compound, is a synthetically important transformation that leads to the corresponding phenethylamines. beilstein-journals.orgnih.gov A variety of reducing agents and catalytic systems have been developed to achieve this conversion, often requiring the reduction of both the carbon-carbon double bond and the nitro group.

One effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as copper(II) chloride (CuCl₂). beilstein-journals.orgnih.govchemrxiv.org This system has been shown to reduce substituted β-nitrostyrenes to the corresponding phenethylamines in good yields (62-83%) and short reaction times (10-30 minutes) under mild conditions. beilstein-journals.orgnih.gov The reaction is typically a one-pot procedure and does not require an inert atmosphere. beilstein-journals.orgnih.gov It is important to note that the timing of reagent addition can be crucial, as delays can lead to the formation of Michael adducts, which can decrease the product yield. beilstein-journals.orgnih.gov

Other methods for the reduction of nitrostyrenes include catalytic hydrogenation, which often involves stepwise reactions and longer reaction times. beilstein-journals.orgnih.gov The choice of reducing agent and conditions can be tuned to achieve either the reduction of the double bond to form a nitroalkane or the complete reduction to the amine. For example, sodium borohydride alone can selectively reduce the double bond of β-nitrostyrenes to yield the corresponding nitroalkanes. mdma.ch

Table 2: Reduction of Substituted β-Nitrostyrenes

| Substrate | Reagents | Product | Reaction Time | Yield (%) |

| 2,5-Dimethoxy-β-nitrostyrene | NaBH₄/CuCl₂ | 2,5-Dimethoxyphenethylamine | 10 min | 83% |

| 2,4-Dimethoxy-β-nitrostyrene | NaBH₄/Aliquat 336 | 1-(2,4-Dimethoxyphenyl)-2-nitroethane | 1.5 h | 97% |

Data compiled from multiple sources. chemrxiv.orgmdma.ch

Reduction of the Alkene Moiety

The reduction of the alkene moiety in β-nitrostyrenes, including this compound, is a fundamental transformation in organic synthesis, often serving as a key step in the preparation of phenethylamines. One of the most common and inexpensive routes involves the reduction of the α,β-unsaturated nitroalkene. nih.gov This transformation requires the reduction of both the carbon-carbon double bond and the nitro group to yield the corresponding primary amine. nih.gov

Historically, metal hydride reagents have been employed for this purpose. For instance, sodium borohydride (NaBH₄) has been used since 1967 to reduce β-nitrostyrene scaffolds to the corresponding nitroalkanes, effectively saturating the alkene bond while leaving the nitro group intact. nih.govresearchgate.net To achieve full reduction to phenethylamines, various catalysts have been combined with NaBH₄. nih.gov

A noteworthy one-pot procedure utilizes a combination of sodium borohydride and catalytic amounts of copper(II) chloride (CuCl₂). nih.gov This system has proven effective for the reduction of substituted β-nitrostyrenes, including 2,5-dimethoxy-β-nitrostyrene, a precursor to the 2C-X family of hallucinogens, and 2,5-dimethoxy-β-methyl-β-nitrostyrene, a precursor to amphetamines. nih.govresearchgate.net The reaction proceeds under mild conditions, typically at 80°C, and provides the desired phenethylamine (B48288) products in good yields (62-83%) within a short reaction time of 10 to 30 minutes. nih.govresearchgate.net This method obviates the need for special precautions, an inert atmosphere, or time-consuming purification techniques. nih.govresearchgate.net

For instance, the reduction of 2,5-dimethoxy-β-nitrostyrene using the NaBH₄/CuCl₂ system yields the corresponding phenethylamine in 10 minutes with an 82% yield. researchgate.net Similarly, 2,5-dimethoxy-β-methyl-β-nitrostyrene is reduced in 30 minutes with a 62% yield. researchgate.net

The following table summarizes the reduction of various β-nitrostyrene scaffolds to their corresponding products using the NaBH₄/CuCl₂ system. researchgate.net

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | 2,5-dimethoxy-β-nitrostyrene | 2,5-dimethoxyphenethylamine | 10 | 82 |

| 2 | 3,4-dimethoxy-β-nitrostyrene | 3,4-dimethoxyphenethylamine | 10 | 82 |

| 3 | 2,5-dimethoxy-β-methyl-β-nitrostyrene | 2,5-dimethoxyamphetamine | 30 | 62 |

| 4 | 3,4-dimethoxy-β-methyl-β-nitrostyrene | 3,4-dimethoxyamphetamine | 15 | 83 |

| 5 | 2-methoxy-β-nitrostyrene | 2-methoxyphenethylamine | 30 | 65 |

| 6 | 4-methoxy-β-nitrostyrene | 4-methoxyphenethylamine | 30 | 71 |

Catalytic hydrogenation is another established method for the reduction of the alkene moiety in β-nitrostyrenes, though it often involves stepwise reactions and longer reaction times (3 to 24 hours). nih.gov

Reductive Functionalization

Reductive functionalization of nitro compounds, such as this compound, offers a strategic pathway to construct complex nitrogen-containing molecules. mit.edu This approach leverages the nitro group as a synthetic handle for the formation of new bonds.

One prominent strategy involves organophosphorus-catalyzed reactions. mit.edu Utilizing geometrically-distorted organophosphetanes as catalysts and hydrosilanes as terminal reductants, nitro compounds can undergo reductive O-atom transfer reactions. mit.edu This process involves the conversion of P(III) to P(V)=O. mit.edu This methodology has been extended to tandem C–N coupling/cyclization sequences, yielding a variety of N-functionalized azaheterocycles like oxindoles and indoles. mit.eduresearchgate.net

For instance, the iron-catalyzed reductive cyclization of ortho-nitrostyrenes to indoles has been achieved using phenylsilane (B129415) as the terminal reductant. researchgate.net This method, which requires only 1 mol % of Fe(OAc)₂ and a phenanthroline ligand, proceeds via nitrosoarene reactive intermediates. researchgate.net

Furthermore, boronic acids have been employed as coupling partners to intercept the nitrene-like reactivity of nitro compounds, leading to direct reductive C–N bond formation. mit.edu Similarly, anilines have been used as exogenous coupling partners for novel cross-selective intermolecular N–N bond forming reactions to produce various hydrazines with high chemoselectivity. mit.edu

The reductive cyclization of β-nitrostyrenes, which are readily available from the Henry reaction of benzaldehydes and nitroalkanes, is a key strategy for the synthesis of indoles. researchgate.netunimi.it

Mechanistic Insights into Electrochemical Reactions

The electrochemical reduction of β-nitrostyrene derivatives is significantly influenced by both steric and electronic effects of substituents on the molecule. uchile.cl Studies using techniques like tast and differential pulse polarography, as well as cyclic voltammetry, have revealed that the reduction potentials are sensitive to the electronic properties of substituents at the para position and at the β-carbon. uchile.cl

An increase in the electron-donating properties of a para-substituent makes the reduction potential more negative. uchile.cl Conversely, the presence of a methyl group at the β-position shifts the reduction potential to more negative values due to a decrease in conjugation caused by an increased torsion angle between the phenyl ring and the nitroalkene moiety (C1-Cα torsion angle). uchile.cl A linear correlation has been observed between the half-wave potential and the Hammett sigma(p) substituent constant, indicating that the electrochemical behavior is governed by the molecular structure and electron density distribution, similar to homogeneous chemical reactions. uchile.cl

Theoretical investigations using Density Functional Theory (DFT) have provided deeper mechanistic understanding of electrochemical reactions involving β-nitrostyrene. For example, a study on the reaction between β-nitrostyrene and benzaldehyde (B42025) at the DFT M06-2X/def2-TZVP level of theory dissected the reaction mechanism into several possible routes and pathways. researchgate.net

In the context of the electrochemical nitrogen reduction reaction (ENRR), while not directly involving this compound, mechanistic studies on catalysts like vanadium nitride (VN) nanoparticles offer relevant insights. confex.comnih.gov These studies have shown that the reaction can proceed via a Mars-van Krevelen mechanism, where the catalyst's lattice nitrogen is involved in the reaction. confex.comnih.gov Operando spectroscopy has been crucial in identifying the active phases and understanding deactivation pathways. nih.gov

Cycloaddition Reactions

Diels-Alder Reactions: Theoretical and Experimental Studies

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been investigated with β-nitrostyrenes as dienophiles. nsf.gov These reactions provide access to a variety of functionalized cyclic compounds in a regio- and stereocontrolled manner. nsf.gov The presence of the electron-withdrawing nitro group activates the alkene moiety of β-nitrostyrene, making it a suitable dienophile for reactions with electron-rich dienes. nih.gov

Experimental studies on the Diels-Alder reaction between (E)-3,4-dimethoxy-β-nitrostyrene and 1-(trimethylsilyloxy)buta-1,3-diene under thermal and Lewis acid-catalyzed conditions have been reported. rsc.org The thermal reaction was found to be of preparative value, yielding regiostereoisomers whose structures were determined by NMR analysis. rsc.org Semi-empirical calculations were employed to understand the factors influencing the ortho-meta orientation of the products. rsc.org

The reactivity of β-nitrostyrenes in Diels-Alder reactions can be significantly influenced by substituents. For instance, β-fluoro-β-nitrostyrenes have been shown to react with cyclic 1,3-dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene (B119728) to produce monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes, respectively, in high yields. beilstein-journals.org Kinetic data from these reactions have been used to calculate activation parameters. beilstein-journals.org

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the reactivity and selectivity of Diels-Alder reactions involving nitroalkenes. researchgate.net These studies have shown a relationship between the electrophilicity of nitroarenes and their reactivity in pericyclic reactions. researchgate.net Superelectrophilic nitrobenzofuroxans, for example, exhibit a high propensity for strongly polar Diels-Alder processes. researchgate.net

While most thermal Diels-Alder reactions are considered concerted processes, stepwise mechanisms involving ionic or radical intermediates can also occur, particularly in catalyzed reactions or with highly polarized reactants. research-solution.com

[3+2] Dipolar Cycloadditions: Regio- and Stereoselectivity

[3+2] Cycloaddition reactions are a versatile method for synthesizing five-membered heterocyclic rings, and β-nitrostyrenes are effective dipolarophiles in these transformations due to the electron-withdrawing nature of the nitro group. mdpi.comsci-rad.com These reactions often proceed with high regio- and stereoselectivity, allowing for the construction of complex heterocyclic scaffolds. mdpi.comresearchgate.net

A variety of three-atom components (TACs), also known as 1,3-dipoles, have been reacted with β-nitrostyrenes. mdpi.com For example, azomethine ylides, generated in situ from isatins and α-amino acids, undergo [3+2] cycloaddition with (E)-β-nitrostyrene to form spirooxindolo-nitropyrrolizines. mdpi.com These reactions are highly regio- and stereoselective, potentially creating four new contiguous stereogenic centers. mdpi.com The regiochemical and stereochemical outcomes of such cycloadditions have been confirmed by X-ray crystallographic studies of the resulting cycloadducts. researchgate.net

The reaction of azomethine ylides with nitrostyrenes in the presence of a silver acetate (B1210297) catalyst can lead to the formation of pyrrolidinyl β-lactams as single diastereomers. mdpi.com Similarly, the Rh(II)-catalyzed reaction of dimethyl diazomalonate with aryl aldehydes and β-nitrostyrenes yields highly substituted tetrahydrofurans, a process that can be viewed as a Huisgen dipolar cycloaddition of a carbonyl ylide to the β-nitrostyrene. researchgate.net

Theoretical studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have provided significant insights into the regio- and stereoselectivity of these reactions. researchgate.netresearchgate.net For instance, the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes has been shown to proceed via a polar, single-step mechanism. researchgate.net Similarly, the reaction between N-benzyl fluoro nitrone and electron-deficient alkynes follows a one-step mechanism with asynchronous transition states. researchgate.net In the reaction of syn-propanethial S-oxide with conjugated nitroalkenes, the mechanism can be either single-step or stepwise, involving a zwitterionic intermediate, depending on the substitution pattern of the nitroalkene. researchgate.net

Molecular Electron Density Theory (MEDT) Analysis of Reactivity

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding the reactivity and mechanism of cycloaddition reactions involving β-nitrostyrenes. nih.govrsc.orgluisrdomingo.comluisrdomingo.com MEDT analyzes the changes in electron density along the reaction pathway, providing insights beyond the traditional frontier molecular orbital (FMO) theory. luisrdomingo.com

A key aspect of MEDT is the analysis of conceptual DFT reactivity indices, such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N). nih.gov For instance, in the [3+2] cycloaddition of nitrones with β-nitrostyrenes, the electronic chemical potential of the nitrone is higher than that of the β-nitrostyrene, indicating that the electron density flows from the nitrone to the β-nitrostyrene during the reaction. nih.gov The high electrophilicity of β-nitrostyrenes and the strong nucleophilic character of nitrones suggest a highly polar reaction with a low activation energy. nih.gov

MEDT studies have been used to explain the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. rsc.orgluisrdomingo.com These studies, performed at various computational levels (e.g., HF/6-311G(d,p), B3LYP/6-311G(d,p), and ωB97X-D/6-311G(d,p)), have shown that these reactions proceed through a one-step mechanism. nih.govrsc.org The attack of the nucleophilic oxygen of the nitrone occurs at the electrophilically activated β-position of the nitrostyrene. nih.govrsc.org These reactions exhibit low activation enthalpies and are highly regio- and stereoselective. nih.govrsc.org

Furthermore, MEDT analysis of the [3+2] cycloaddition of a chiral azomethine ylide with β-nitrostyrene has classified the azomethine ylide as a strong nucleophile and the β-nitrostyrene as a strong electrophile, indicating a polar process. researchgate.net The analysis of Parr functions, which are related to the local electrophilicity and nucleophilicity, allows for the prediction of high regioselectivity. researchgate.net The topological analysis of the electron localization function (ELF) characterizes the molecular mechanism as a non-concerted, two-stage, one-step process. researchgate.net

The following table presents B3LYP/6-31G(d) calculated conceptual DFT reactivity indices (in eV) for (E)- and (Z)-β-nitrostyrenes and a nitrone, illustrating the principles of MEDT analysis. nih.gov

| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |

| (E)-β-nitrostyrene | -4.79 | 4.32 | 2.65 | 1.94 |

| (Z)-β-nitrostyrene | -4.78 | 4.12 | 2.77 | 2.08 |

| 5,5-dimethylpyrroline-N-oxide (nitrone) | -2.85 | 5.37 | 0.74 | 3.52 |

Derivatization for Complex Molecular Scaffolds

The electron-deficient nature of the double bond in this compound, a result of the powerful electron-withdrawing nitro group, makes it an excellent Michael acceptor. This reactivity is harnessed in various synthetic transformations to construct intricate molecular architectures.

Heterocycle Synthesis (e.g., pyrroles, isoxazolidines)

The inherent reactivity of β-nitrostyrenes makes them valuable precursors for the synthesis of various heterocyclic systems. researchgate.netresearchgate.netresearchgate.net The nitroalkene moiety can participate in cycloaddition reactions and domino sequences to afford five-membered rings like pyrroles and isoxazolidines.

Pyrrole (B145914) Synthesis: Substituted pyrroles can be synthesized through multicomponent reactions involving β-nitrostyrenes. researchgate.net For instance, a three-component reaction of a primary amine, a dialkyl acetylenedicarboxylate, and a β-nitrostyrene derivative can yield highly substituted pyrroles. researchgate.net This process often proceeds through a domino Michael addition/cyclization sequence. researchgate.net The use of catalysts like iron(III) chloride can facilitate this transformation. researchgate.net Another approach involves the reaction of β-nitrostyrenes with enamines, which can also lead to the formation of pyrrole rings.

Isoxazolidine Synthesis: Isoxazolidines are readily synthesized via the 1,3-dipolar cycloaddition of nitrones with alkenes. mdpi.com β-Nitrostyrenes, including substituted variants, serve as effective dipolarophiles in these reactions. jove.com The reaction of 2-methoxyfuran (B1219529) with β-nitrostyrenes can lead to the formation of isoxazoline (B3343090) N-oxides, which are related to isoxazolidines, particularly when the nitrostyrene possesses additional electron-withdrawing groups. rsc.org Furthermore, a highly diastereoselective protocol has been developed for constructing highly functionalized, spirocyclic molecules which involves a Michael addition and subsequent 1,3-dipolar cycloaddition using various β-nitrostyrene derivatives to yield a tricyclic N-silyloxy isoxazolidine. jove.com

| Heterocycle | Reactants | Key Reaction Type | Catalyst/Conditions | Significance |

|---|---|---|---|---|

| Tetrasubstituted Pyrroles | Primary Amine, Dialkyl Acetylenedicarboxylate, β-Nitrostyrene | Three-Component Domino Michael Addition/Cyclization | Iron(III) chloride | Efficient one-pot synthesis of highly functionalized pyrroles. researchgate.net |

| Spirocyclic Oximes (via Isoxazolidine) | Polymer-supported enoate, β-Nitrostyrene derivative | Michael Addition/1,3-Dipolar Cycloaddition | Solid-phase synthesis | Diastereoselective construction of complex spirocyclic scaffolds. jove.com |

| Isoxazoline N-oxides | 2-Methoxyfuran, β-Nitrostyrene with electron-withdrawing groups | Michael Addition and Cyclization | - | Formation of isoxazoline N-oxides alongside Michael adducts. rsc.org |

Multicomponent Reactions (MCRs) Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a cornerstone of efficient and diversity-oriented synthesis. researchgate.netresearchgate.net β-Nitrostyrenes are excellent substrates for MCRs due to their electrophilic nature. researchgate.netnih.gov

One notable example is the synthesis of highly functionalized piperidines through a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. researchgate.net Similarly, β-nitrostyrene-derived Morita–Baylis–Hillman (MBH) acetates can participate in four-component quadruple cascade reactions with 1,3-indanedione and aldehydes to construct complex bis-spirocyclohexane skeletons. nih.gov These reactions highlight the power of MCRs in rapidly building molecular complexity from simple, readily available starting materials like this compound. researchgate.netnih.gov The development of MCRs is crucial for creating libraries of "drug-like" molecules for pharmacological screening. researchgate.net

| Reaction Name/Type | Components | Product Scaffold | Key Features |

|---|---|---|---|

| Pseudo Five-Component Reaction | Aromatic Aldehydes, Ammonium Acetate, Substituted β-Nitrostyrene, Meldrum's Acid | Highly Functionalized Piperidines | Diversity-oriented synthesis of pharmacologically significant compounds. researchgate.net |

| Four-Component Quadruple Cascade | Nitroallylic MBH Acetate (from β-nitrostyrene), 1,3-Indanedione, Aldehyde | Bis-spirocyclohexanes | Proceeds via a Knoevenagel/Michael/Michael/Michael sequence, generating multiple chiral centers. nih.gov |

| Three-Component Pyrrole Synthesis | Primary Amines, Dialkyl Acetylenedicarboxylates, β-Nitrostyrene Derivatives | Tetrasubstituted Pyrroles | Efficient, often catalyzed by Lewis acids like InCl₃ or FeCl₃. researchgate.net |

Influence of Aromatic Substituents on Reactivity (Methoxy Group Effects)

The substituents on the aromatic ring of β-nitrostyrene play a critical role in modulating its reactivity. The two methoxy (B1213986) groups (-OCH₃) at the ortho positions of this compound exert significant electronic effects.

Methoxy groups are generally considered activating, ortho, para-directing groups in electrophilic aromatic substitution due to their ability to donate electron density to the aromatic ring via resonance. libretexts.org This electron-donating effect increases the nucleophilicity of the benzene (B151609) ring. However, in the context of the β-nitrostyrene system, the primary site of reactivity is the electron-poor β-carbon of the nitrovinyl group.

The electron-donating resonance effect of the ortho-methoxy groups in this compound increases the electron density across the conjugated system, including the vinylic double bond. This can influence its reactivity towards both electrophiles and nucleophiles. For instance, in a study comparing substituted β-nitrostyrenes, 4-methoxy-β-nitrostyrene reacted swiftly with electrophilic bromine reagents due to the increased electron density on the olefinic bond from the electron-donating methoxy group. chemrxiv.org Conversely, the same compound reacted more slowly with the nucleophile pyrrolidine (B122466) compared to unsubstituted or electron-withdrawn β-nitrostyrenes. chemrxiv.org This suggests that the electron-donating methoxy groups decrease the electrophilicity of the β-carbon, making it less susceptible to nucleophilic attack.

The presence of two ortho-methoxy groups in this compound would be expected to have an even more pronounced electronic effect compared to a single methoxy group. Additionally, steric hindrance from the two bulky ortho groups can influence the approach of reagents and may affect the stereochemical outcome of reactions. These combined electronic and steric effects make this compound a unique and valuable substrate for exploring complex chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethoxy Beta Nitrostyrene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including nitrostyrene (B7858105) derivatives. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary data on the chemical shifts and coupling constants of the nuclei present in 2,6-dimethoxy-beta-nitrostyrene. For instance, in related 3,4-dimethoxy-β-nitrostyrene derivatives, the vinylic protons (H-α and H-β) and aromatic protons show characteristic signals that confirm the fundamental structure. mdpi.comnih.gov The signals for the methoxy (B1213986) groups in this compound would be expected in a typical range for such functional groups.

For more complex structural assignments and to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of protons within the molecule, such as the coupling between the vinylic protons and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For this compound, this would link the vinylic protons to their respective carbons and the aromatic protons to their corresponding ring carbons.

The following table illustrates typical ¹H and ¹³C NMR data for a related nitrostyrene derivative, 3,4-methylenedioxy-β-methyl-β-nitrostyrene, which demonstrates the type of information obtained from these analyses. mdpi.com

Table 1: Representative NMR Data for a Nitrostyrene Derivative

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| H-α | 8.01 (s) | 133.8 (C-α) |

| H-2 | 6.93 (d) | 109.6 (C-2) |

| H-5 | 6.88 (d) | 108.9 (C-5) |

| H-6 | 6.97 (dd) | 126.1 (C-6) |

| C3-OCH₂O-C4 | 6.04 (s) | 101.9 (C3-OCH₂O-C4) |

| H-γ (β-CH₃) | 2.45 (s) | 14.3 (C-γ) |

| C-β | - | 146.2 |

| C-1 | - | 126.3 |

| C-3 | - | 149.4 |

| C-4 | - | 148.3 |

Data shown for 3,4-methylenedioxy-β-methyl-β-nitrostyrene for illustrative purposes. mdpi.com

Nitrostyrenes can exist as E (trans) and Z (cis) isomers with respect to the carbon-carbon double bond. NMR spectroscopy is a primary tool for determining the isomeric ratio in a sample. The vinylic protons of the E and Z isomers have distinct chemical shifts and coupling constants. Generally, the E isomer, where the phenyl and nitro groups are on opposite sides of the double bond, is the thermodynamically more stable and predominant form. uc.ptunirioja.es For example, in a study of p-nitrostyrene-β-d, the E isomer showed a β-proton signal at δ 6.01, while the Z isomer signal appeared at δ 5.50. cdnsciencepub.com The integration of these distinct signals in the ¹H NMR spectrum allows for the direct calculation of the E/Z ratio. unirioja.es Photoisomerization studies using UV light can be monitored by NMR to observe the change in this ratio over time. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Electronic Delocalization Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the extent of electronic delocalization.

For this compound, the IR and Raman spectra are dominated by characteristic bands corresponding to the nitro group (NO₂), the carbon-carbon double bond (C=C), the aromatic ring, and the methoxy (O-CH₃) groups.

Nitro Group (NO₂): The nitro group gives rise to two strong characteristic stretching vibrations: an asymmetric stretch (νas) typically found around 1495-1510 cm⁻¹ and a symmetric stretch (νs) around 1295-1342 cm⁻¹. mdpi.com

C=C Double Bond: The stretching vibration of the vinylic double bond (νC=C) is a key indicator of conjugation and conformation. In a study of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes, the C=C stretching mode appeared at 1641 cm⁻¹ for the trans isomer and was shifted to a higher frequency of 1670 cm⁻¹ for the cis isomer in the Raman spectrum, providing a clear method for differentiation. nih.govojp.gov

Aromatic Ring: The spectra also display several bands corresponding to C-H and C=C stretching and bending vibrations within the benzene (B151609) ring.

Electronic Delocalization: The positions and intensities of these bands are sensitive to the electronic environment. The extensive π-electron delocalization across the phenyl ring, the vinylic bridge, and the electron-withdrawing nitro group influences the vibrational frequencies. uc.ptbohrium.com This delocalization is a key factor determining the conformational behavior and stability of nitrostyrene systems. uc.ptrsc.orgrsc.org

The following table summarizes key vibrational frequencies for nitrostyrene derivatives.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Nitrostyrene Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric NO₂ Stretch | 1495 - 1510 | mdpi.com |

| Symmetric NO₂ Stretch | 1295 - 1346 | mdpi.comnih.gov |

| C=C Vinylic Stretch (trans) | ~1641 | nih.gov |

| C=C Vinylic Stretch (cis) | ~1670 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, the spectrum is characterized by strong absorptions in the UV region. The primary absorption band, typically observed around 312 nm for the parent β-nitrostyrene, is assigned to an allowed π → π* electronic transition. nih.gov This transition has significant charge-transfer character, involving the promotion of an electron from the π system (originating from the phenyl ring and vinyl group) to an empty π* orbital, heavily influenced by the electron-accepting nitro group. semanticscholar.orgresearchgate.net

The position and intensity of this absorption maximum (λ_max) are sensitive to the substitution pattern on the aromatic ring. Electron-donating groups, such as the two methoxy groups in this compound, are expected to cause a bathochromic (red) shift of the λ_max to longer wavelengths compared to unsubstituted β-nitrostyrene. This is due to the stabilization of the excited state by the electron-donating substituents. The absorption band in these systems is often broad and intense. researchgate.net

Mass Spectrometry: Fragmentation Pathways and Isotopic Signatures for Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. uc.pt For this compound (C₁₀H₁₁NO₄), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (209.20 g/mol ). nih.gov

The fragmentation of nitrostyrenes is highly dependent on the substitution pattern. publish.csiro.auresearchgate.net Common fragmentation pathways for aromatic nitro compounds involve the initial loss of parts of the nitro group. publish.csiro.au

Loss of NO₂: A fragment corresponding to [M - NO₂]⁺ is often observed.

Loss of NO: This fragmentation pathway suggests a nitro-nitrite rearrangement (Ar-NO₂ → Ar-O-N=O) prior to fragmentation, leading to an [M - NO]⁺ ion. publish.csiro.au

Loss of O and NO: Consecutive losses can also occur.

Ortho Effects: In ortho-substituted nitrostyrenes, unique fragmentation pathways can occur due to interactions between the adjacent substituents. For this compound, interactions involving the methoxy groups and the nitrovinylic side chain could lead to specific fragmentation patterns not seen in other isomers. For example, o-nitrostyrene itself shows complex fragmentation due to interactions between the nitro and vinyl groups, which is not observed in the meta and para isomers. publish.csiro.auresearchgate.net

Analysis by high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of their elemental formulas. mdpi.com

Table 3: Potential Fragmentation Pathways for Dimethoxy-β-nitrostyrene Derivatives

| Process | Lost Fragment | Resulting Ion | Notes |

|---|---|---|---|

| Initial Ionization | - | [M]⁺ | Molecular Ion |

| Nitro Group Loss | •NO₂ | [M - 46]⁺ | Common for nitroaromatics |

| Nitrite Rearrangement | •NO | [M - 30]⁺ | Suggests rearrangement before fragmentation |

| Methoxy Group Loss | •CH₃ | [M - 15]⁺ | Cleavage of a methyl group |

X-ray Crystallography: Solid-State Structure, Conformation, and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state. This technique determines precise bond lengths, bond angles, and torsional angles, confirming the molecule's conformation (e.g., planarity or deviation from it) and configuration (E/Z).

For nitrostyrene derivatives, crystal structure analysis reveals key details about molecular packing and intermolecular forces. rsc.org

Conformation: Studies on related nitrostyrenes show that the conformational behavior is largely dictated by the stabilizing effect of π-electron delocalization, which favors a planar structure. uc.ptbohrium.com However, steric hindrance from bulky substituents, such as the ortho-methoxy groups in this compound, can cause the aromatic ring to twist out of the plane of the vinyl group. uc.pt

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For nitrostyrenes, important interactions include C-H···O hydrogen bonds between the hydrogen atoms and the oxygen atoms of the nitro groups. rsc.org Halogen bonding (e.g., Br···O) and π-π stacking interactions between aromatic rings can also play significant roles in the crystal packing of substituted derivatives. rsc.org These interactions are crucial in crystal engineering, influencing the physical properties of the solid material.

A single crystal X-ray analysis of this compound would provide the ultimate proof of its solid-state structure, revealing the exact orientation of the methoxy and nitrovinyl groups and the network of intermolecular forces that stabilize the crystal lattice.

Theoretical and Computational Chemistry Studies on 2,6 Dimethoxy Beta Nitrostyrene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and optimized geometry of 2,6-dimethoxy-beta-nitrostyrene. nih.gov These computational techniques model the molecule at the atomic level to predict its most stable three-dimensional shape.

DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to perform geometry optimization. nih.govresearchgate.net This process calculates the molecule's energy at various atomic arrangements to find the lowest energy conformation, which corresponds to the most stable structure. ijarset.com For nitrostyrene (B7858105) derivatives, these calculations reveal crucial geometric parameters like the dihedral angle between the benzene (B151609) ring and the nitroethenyl group, which influences molecular stability and electronic delocalization. The nitro group, being a strong π-acceptor, significantly withdraws electron density from the conjugated system, a feature that is accurately modeled by these calculations.

Ab initio methods, which are based on first principles without empirical data, also play a role in providing a detailed understanding of the electronic structure. nih.govuc.ptresearchgate.net These calculations have been used to study various nitrostyrene derivatives, confirming that the conformational behavior is often dictated by the stabilizing effect of π-electron delocalization. researchgate.net

The optimized geometry from these calculations provides a foundation for all other theoretical predictions, including vibrational frequencies, NMR chemical shifts, and reactivity indices.

Molecular Orbital Analysis (HOMO-LUMO Interactions)

Molecular orbital (MO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. ijarset.comlibretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. libretexts.org Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For nitrostyrene derivatives, the electron-withdrawing nitro group lowers the energy of the LUMO, making the molecule a good electron acceptor (electrophile). The presence of electron-donating methoxy (B1213986) groups on the benzene ring raises the energy of the HOMO, enhancing its electron-donating ability.

Calculations for related molecules show that the HOMO is typically localized on the dimethoxy-substituted benzene ring, while the LUMO is concentrated on the nitroethenyl portion of the molecule. This separation of frontier orbitals indicates a propensity for charge-transfer interactions within the molecule and with other reactants.

Table 1: Frontier Molecular Orbital (FMO) Data (Illustrative) Note: The following data is illustrative for a generic substituted nitrostyrene and may not represent this compound precisely. Actual values require specific calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.29 |

| LUMO Energy | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves exploring the various spatial arrangements of its atoms that can be interconverted by rotation around single bonds. This analysis is essential for understanding the molecule's flexibility and the relative stability of its different shapes.

Computational methods are used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of one or more of its geometric parameters, such as dihedral angles. uc.pt For β-nitrostyrene derivatives, a key parameter is the torsion angle between the plane of the aromatic ring and the nitrovinyl side chain.

Studies on related dimethoxy-nitrostyrene compounds have shown that the E-configuration of the nitroethenyl group is generally more stable due to reduced steric hindrance. The planarity of the molecule is a balance between the steric repulsion of the substituents (the methoxy and nitro groups) and the stabilizing effect of π-electron delocalization across the entire system. researchgate.net For this compound, steric hindrance between the ortho-methoxy groups and the nitrovinyl side chain likely forces the side chain out of the plane of the benzene ring to some degree. Calculating the PES helps identify the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them. uc.pt

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

Theoretical chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be invaluable for structure elucidation and interpretation of experimental data. chemaxon.comdoonuniversity.ac.in

NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with high accuracy. chemaxon.com The process typically involves optimizing the molecule's geometry and then using a method like the Gauge-Independent Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. schrodinger.com

Vibrational Frequencies: The same computational methods can be used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov After geometry optimization, a frequency calculation is performed, which yields the vibrational modes and their corresponding frequencies and intensities. researchgate.net These predicted spectra can be compared with experimental results to confirm the presence of specific functional groups and to aid in the complete vibrational assignment of the molecule. researchgate.net For this compound, characteristic vibrational modes would include the N-O stretching of the nitro group, C=C stretching of the vinyl group, and various vibrations associated with the substituted benzene ring.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that connect them. nih.gov

For example, β-nitrostyrenes are well-known Michael acceptors, readily undergoing conjugate addition reactions. rsc.org Theoretical modeling can map out the entire reaction coordinate for the addition of a nucleophile. This involves:

Locating the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Its geometry and energy determine the activation barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the IRC path from the transition state downhill in both forward and reverse directions confirms that the TS connects the desired reactants and products.

These studies provide insights into the reaction's feasibility (kinetics) and can explain the stereoselectivity of a reaction by comparing the activation energies of pathways leading to different stereoisomers. nih.gov

Conceptual Density Functional Theory (CDFT) for Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a molecule using various indices derived from its electron density. nih.govnih.govnumberanalytics.com These descriptors offer a theoretical basis for understanding and predicting chemical behavior. chemtools.org

For this compound, key CDFT reactivity indices include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. irjweb.com

Chemical Hardness (η): Represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity. ijarset.comirjweb.com

Electrophilicity Index (ω): This global index quantifies the molecule's ability to act as an electrophile (electron acceptor). nih.gov β-nitrostyrenes are expected to have a high electrophilicity index due to the electron-withdrawing nitro group.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov

These indices are calculated from the energies of the neutral, anionic, and cationic forms of the molecule, which are in turn often approximated using the HOMO and LUMO energies. chemtools.org

Table 2: Conceptual DFT Reactivity Indices (Illustrative) Note: The following data is illustrative for a generic reactive organic molecule and may not represent this compound precisely.

| Reactivity Index | Definition | Illustrative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.05 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.24 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.65 |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, that are crucial for determining molecular conformation, crystal packing, and interactions with other molecules. NCI analysis is a computational technique used to visualize and characterize these interactions based on the electron density and its derivatives. nih.govyoutube.com

In this compound, NCI analysis can reveal:

Intramolecular Interactions: Steric repulsion between the ortho-methoxy groups and the nitrovinyl side chain, which influences the molecule's conformation.

Intermolecular Interactions: In a simulated dimer or crystal lattice, NCI plots can show how molecules interact with each other, identifying potential hydrogen bonds (e.g., involving the nitro group's oxygen atoms) and π-stacking interactions between benzene rings.

The analysis typically generates 3D plots where different types of interactions are color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. youtube.com This provides a detailed and intuitive picture of the forces governing the molecule's structure and binding preferences.

Mechanistic Investigations of Chemical Interactions with Biological Systems Purely Chemical/biochemical Focus

Molecular Docking and Dynamics Simulations with Protein Targets (e.g., enzyme active sites, receptor binding sites)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like 2,6-dimethoxy-beta-nitrostyrene and biological macromolecules at the atomic level. These techniques provide insights into potential binding modes, affinities, and the stability of the ligand-protein complexes, which are crucial for understanding the chemical basis of biological activity.

Molecular docking studies with β-nitrostyrene derivatives have identified potential interactions with various protein targets. For instance, derivatives of 3,4-dimethoxy-β-nitrostyrene have been investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in several signal transduction pathways. mdpi.com Docking simulations suggest that the nitrovinyl chain of β-nitrostyrene can act as a phosphotyrosine mimetic, interacting with critical residues like Cys215 at the active site of PTP1B. mdpi.com The binding is often stabilized by hydrogen bonds with amino acid residues such as Arg24, Tyr46, Asp48, Asp181, Ser216, Gly220, Arg221, Arg254, and Gln262. mdpi.com

In another example, β-nitrostyrene derivatives have been evaluated as potential inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. nih.gov Molecular docking studies revealed that the β-nitro group can form hydrogen bonds with residues like GLY-143, while the aryl ring can engage in π-π stacking interactions with the imidazole (B134444) ring of HIS-41. nih.gov However, it has been noted that standard molecular docking scoring functions may not always show a strong correlation with experimental activity, highlighting the need for more advanced computational methods. nih.gov

To improve the predictive accuracy of binding affinities, ligand-receptor absolute binding Gibbs free energies can be calculated using tools like the Binding Affinity Tool (BAT.py). nih.gov This approach, which often incorporates molecular dynamics simulations, has shown a higher correlation with the experimental activity of β-nitrostyrene derivatives against 3CLpro, making it a more reliable scoring function for predicting the activity of new derivatives. nih.gov MD simulations can further elucidate the stability of the ligand in the binding pocket and reveal dynamic conformational changes that are not captured by static docking models. nih.gov

The following table summarizes key findings from molecular docking studies on β-nitrostyrene derivatives with protein targets.

| Target Protein | Ligand Class | Key Interacting Residues | Computational Method | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 3,4-dimethoxy-β-nitrostyrene derivatives | Cys215, Arg221 | Molecular Docking | mdpi.com |

| SARS-CoV-2 3CL protease (3CLpro) | β-nitrostyrene derivatives | GLY-143, HIS-41 | Molecular Docking, Binding Gibbs Free Energy Calculation | nih.gov |

Covalent Adduct Formation with Nucleophilic Biomolecules: Mechanistic Insights

This compound, as a derivative of β-nitrostyrene, is an electrophilic compound capable of reacting with biological nucleophiles. The electron-withdrawing nitro group makes the β-carbon of the alkene susceptible to nucleophilic attack through a Michael addition reaction. This reactivity is central to its interaction with biological systems, particularly with sulfhydryl-containing molecules like glutathione (B108866) (GSH).

The reaction of β-nitrostyrene derivatives with glutathione results in the formation of S-(2-nitro-1-phenylethyl)-L-glutathione adducts. The mechanism involves the attack of the thiolate anion of glutathione (GS⁻) on the electrophilic β-carbon of the nitrostyrene (B7858105). This reaction is pH-dependent, as a higher pH increases the concentration of the more nucleophilic thiolate anion. The thiolate anion is a significantly more potent nucleophile than other biological nucleophiles such as amines or imidazoles.

Studies have shown that the reaction of nitroalkenes with glutathione is a second-order process. The rate of this reaction is influenced by the pKa of the thiol, with lower pKa values leading to faster reaction rates. The formation of these covalent adducts can modulate the function of proteins and peptides, impacting cellular signaling pathways.

The table below provides an overview of the adducts formed from the reaction of various β-nitrostyrene derivatives with glutathione.

| β-Nitrostyrene Derivative | Adduct Formed with Glutathione |

| p-methyl-β-nitrostyrene | S-2-nitro-1-(p-methyl)phenylethyl]-L-glutathione |

| 3,4,5-trimethoxy-β-nitrostyrene | S-[2-nitro-1-(3',4',5'-trimethoxy)phenylethyl]-L-glutathione |

| o-chloro-β-nitrostyrene | S-[2-nitro-1-(o-chloro)phenylethyl]-L-glutathione |

| m-chloro-β-nitrostyrene | S-[2–nitro–1–(m-chloro)phenylethyl]-L-glutathione |

| p-chloro-β-nitrostyrene | S-[2-nitro-1-(p-chloro)phenylethyl]-L-glutathione |

| o-methoxy-β-nitrostyrene | S-[2-nitro-1-(o-methoxy)phenylethyl]-L-glutathione |

| m-methoxy-β-nitrostyrene | S-[2-nitro-1-(m-methoxy)phenylethyl]-L-glutathione |

| p-methoxy-β-nitrostyrene | S-[2-nitro-1-(p-methoxy)phenylethyl]-L-glutathione |

Structure-Activity Relationship (SAR) Studies based on Computational Models (purely theoretical aspects, devoid of biological efficacy data)